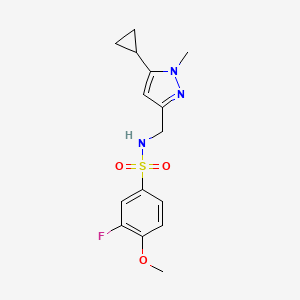

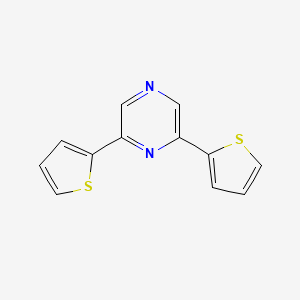

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, also known as BPP-3, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP-3 belongs to the class of piperidine-based compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Applications De Recherche Scientifique

Metabolism and Disposition in Humans

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is closely related to SB-649868, which is an orexin 1 and 2 receptor antagonist studied for insomnia treatment. A study by Renzulli et al. (2011) investigated the disposition of [14C]SB-649868 in humans. It was found that the elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, while urinary excretion was minimal. This study provided important insights into the metabolism and disposition of this compound in humans, indicating the significance of the benzofuran component in drug excretion and metabolism processes (Renzulli et al., 2011).

Aromatase Inhibition and Cancer Treatment

Hartmann and Batzl (1986) researched the use of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. Their study showed that these compounds had stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment. This research highlights the potential of piperidine derivatives in the treatment of hormone-dependent cancers, demonstrating the importance of such compounds in medical research (Hartmann & Batzl, 1986).

Phospholipase A2 Inhibition and Cardiovascular Health

Oinuma et al. (1991) studied the synthesis and evaluation of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors, which included N-(phenylalkyl)piperidine derivatives. These compounds showed potent inhibition of arachidonic acid liberation and significantly reduced myocardial infarction size in rats. This research underscores the potential of piperidine derivatives in cardiovascular health, particularly in the context of heart diseases and myocardial protection (Oinuma et al., 1991).

Sigma Receptor Binding

Maier and Wünsch (2002) synthesized and evaluated spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] for their binding properties to sigma(1) and sigma(2) receptors. Their study revealed that compounds with a cyano group in the spirocycle showed high sigma(1) receptor affinity and selectivity, indicating potential applications in neurological research and drug development (Maier & Wünsch, 2002).

Propriétés

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c27-23(12-15-30-20-7-2-1-3-8-20)25-17-18-10-13-26(14-11-18)24(28)22-16-19-6-4-5-9-21(19)29-22/h1-9,16,18H,10-15,17H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYYLRLUCIOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)

![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)